molecular formula C18H26N2O5 B105945 Z-Val-Val-OH CAS No. 19542-54-2

Z-Val-Val-OH

Cat. No. B105945
CAS RN: 19542-54-2
M. Wt: 350.4 g/mol
InChI Key: BAIDNIBSOZLYQU-GJZGRUSLSA-N
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Description

“Z-Val-Val-OH” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as carbobenzyloxy-L-valine . The molecular formula is C₁₃H₁₇NO₄ .


Synthesis Analysis

While specific synthesis methods for “Z-Val-Val-OH” were not found in the search results, a related compound, “Z-Val-Ala-OH”, was synthesized in a study . The process involved the activation of Fmoc-Val-OH with N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC), followed by reaction with L-alanine to generate Fmoc-Val-Ala-OH .


Molecular Structure Analysis

The molecular structure of “Z-Val-Val-OH” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 251.278 Da and the monoisotopic mass is 251.115753 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Val-Val-OH” include a molecular weight of 251.28 and a chemical formula of C₁₃H₁₇NO₄ . It is recommended to be stored at room temperature .

Scientific Research Applications

  • Template for Complex Architectures : Z-Val-based oligopeptides like Z-(L-Val)(n)-OH are known for forming stable organogels in a range of solvents. These gels act as efficient templates for creating complex titania architectures, transitioning from spheres to one-dimensional shapes like hollow tubes or fibers at varying peptide concentrations (Mantion & Taubert, 2007).

  • Synthesis of Corticotropin Peptides : Z-Val-Val-OH has been used in the synthesis of peptide derivatives related to corticotropin. It's involved in forming specific sequences that are significant for the synthesis of complex peptides (Inouye & Watanabe, 1977).

  • Chemo-Enzymatic Synthesis of Precursor Tripeptides : The compound has been used in the chemo-enzymatic synthesis of precursor tripeptides for important biological molecules like thymopentin. This process involves both chemical and enzymatic methods, highlighting the versatility of Z-Val-Val-OH in peptide synthesis (Zheng et al., 2012).

  • Engineering of Silver Nanoparticles : L-Valine-based oligopeptides, including Z-(l-Val)3-OMe and Z-(l-Val)2-l-Cys(S-Bzl)-OMe, which are similar to Z-Val-Val-OH, have been utilized for engineering silver nanoparticles. The size and shape of these nanoparticles can be controlled by varying the peptide content, demonstrating the potential of Z-Val-Val-OH in nanoparticle synthesis (Mantion et al., 2008).

  • Inhibition of Proteases : Peptides with sequences including Z-Val-Val have shown significant effects as inhibitors of thiol proteinases. These small synthetic inhibitors are important for understanding and potentially controlling protease activities in various biological processes (Teno et al., 1987).

Safety And Hazards

When handling “Z-Val-Val-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment such as gloves and safety glasses should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for “Z-Val-Val-OH” were not found in the search results, it is noted that the compound is used for research purposes . As such, it may have potential applications in various fields of life science research.

properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIDNIBSOZLYQU-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258175
Record name N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Val-Val-OH

CAS RN

19542-54-2
Record name N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19542-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Spezzacatena, A Pepe, LM Green, LB Sandberg… - 2005 - Wiley Online Library
… Z-Val-Val-Pro-Gln(Trt)-OH: IBCF (0.8 mL, 6.5 mmol) was added at –5 C to a solution of Z-Val-Val-OH (2.3 g, 6.5 mmol) and NMM (0.7 mL, 6.5 mmol) in N,N-dimethylformamide (150.0 mL…
K Kawashiro, H Ishizaki, S Sugiyama… - Biotechnology and …, 1993 - Wiley Online Library
… Dipeptides having a o-amino acid (Z-Val-oAla-OH) or a bulky amino acid (Z-Val-Val-OH) at the PI position could not be esterified under these conditions. The immobilization of papain …
Number of citations: 16 onlinelibrary.wiley.com
LA Fonina, MV Ovchinnikov, SA Gur'yanov… - Russian Journal of …, 2005 - Springer
… line (2.22 ml) was added to a solution of Z-Val-Val-OH (6.2 g, 17.7 mmol) in DMF (100 ml). The reaction mixture was cooled to –25ë and gradually treated with isobutyl chloroformate (…
Number of citations: 4 link.springer.com
NLEO BENOITON, Y LEE, B LIBEREK… - … Journal of Peptide …, 1988 - Wiley Online Library
The separations by reversed phase high‐performance liquid chromatography on a μBondapak‐C 18 column of 53 epimeric N‐substituted di‐, tri‐ and tetrapeptide acids and esters …
Number of citations: 22 onlinelibrary.wiley.com
D Harmsen, G Erker, R Fröhlich… - European Journal of …, 2002 - Wiley Online Library
A series of Z‐ and Boc‐protected tripeptide methyl esters [Z‐/Boc‐5 to ‐12(pept)] was prepared using the amino acids glycine, alanine and valine. In both the alanine and the valine …
RW ROESKE - Protection of Functional Groups in Peptide Synthesis, 1981 - Elsevier
Publisher Summary This chapter discusses carboxyl protecting groups. The purposes of carboxyl protection during peptide synthesis are to promote the solubility of reactants, to avoid …
Number of citations: 20 www.sciencedirect.com
H Maus, P Müller, M Meta, SN Hoba… - … A European Journal, 2023 - Wiley Online Library
Fluorometric assays are one of the most frequently used methods in medicinal chemistry. Over the last 50 years, the reporter molecules for the detection of protease activity have …
РГ Белевская, ЕМ Трещалина - Биоорганическая химия, 2005 - rjbc.ru
… (17.7 ммоль) Z-Val-Val-OH в 100 мл DMF при перемешивании добавляли 2.22 мл yV-метилморфолина. Реакционную смесь охлаждали до -25С и при перемешивании …
Number of citations: 2 www.rjbc.ru

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